2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a cyclopentylthio group, a thiazolyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the thiazole derivative with a piperidine derivative, often under reductive amination conditions.
Attachment of the cyclopentylthio group: This is usually done through a nucleophilic substitution reaction, where a cyclopentylthiol reacts with an appropriate electrophilic intermediate.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thio group or to modify the piperidine ring.
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the thio group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thioacetamides.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The piperidine and thiazole rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide: Unique due to the combination of cyclopentylthio, thiazolyl, and piperidinyl groups.
N-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide: Lacks the cyclopentylthio group.
2-(cyclopentylthio)-N-(piperidin-3-yl)methyl)acetamide: Lacks the thiazolyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c20-15(12-22-14-5-1-2-6-14)18-10-13-4-3-8-19(11-13)16-17-7-9-21-16/h7,9,13-14H,1-6,8,10-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFRMFUKAATLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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